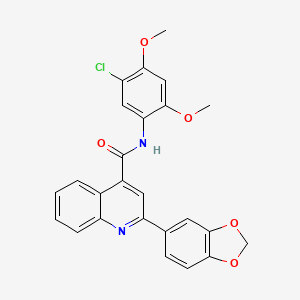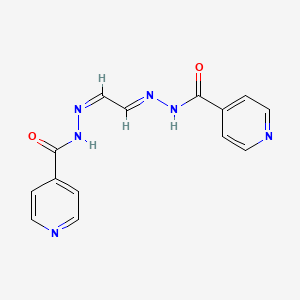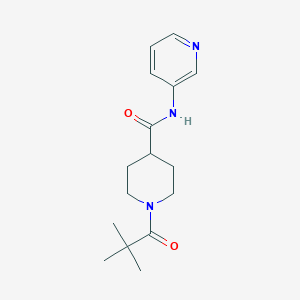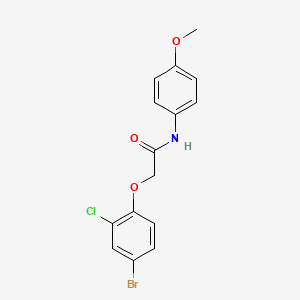
2-(1,3-benzodioxol-5-yl)-N-(5-chloro-2,4-dimethoxyphenyl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-N-(5-chloro-2,4-dimethoxyphenyl)-4-quinolinecarboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as BDBQR and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BDBQR is not fully understood. However, it has been suggested that BDBQR inhibits the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation. BDBQR has also been found to inhibit the activity of enzymes involved in the biosynthesis of heme, leading to the inhibition of the growth of Plasmodium falciparum.
Biochemical and Physiological Effects:
BDBQR has been found to exhibit biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. BDBQR has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, BDBQR has been found to inhibit the growth of Plasmodium falciparum by inhibiting the biosynthesis of heme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDBQR has several advantages for lab experiments. It exhibits potent anticancer, antimalarial, and antiviral activities, making it a promising candidate for the development of new drugs. BDBQR is also relatively easy to synthesize using various methods, making it readily available for research purposes. However, BDBQR has some limitations for lab experiments. It has been found to exhibit cytotoxicity, which can limit its use in certain experiments. In addition, the mechanism of action of BDBQR is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for further research on BDBQR. One direction is to investigate the mechanism of action of BDBQR in more detail to better understand its therapeutic potential. Another direction is to explore the use of BDBQR in combination with other drugs to enhance its therapeutic efficacy. In addition, further research is needed to investigate the safety and toxicity of BDBQR in vivo to determine its potential for clinical use. Overall, BDBQR is a promising compound with potential therapeutic applications that warrants further investigation.
Aplicaciones Científicas De Investigación
BDBQR has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. BDBQR has also been found to exhibit antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. In addition, BDBQR has been found to exhibit antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(5-chloro-2,4-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O5/c1-30-22-12-23(31-2)20(11-17(22)26)28-25(29)16-10-19(27-18-6-4-3-5-15(16)18)14-7-8-21-24(9-14)33-13-32-21/h3-12H,13H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBGZOZEOBERDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-3-(5-methyl-3-thienyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4672729.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4672731.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B4672738.png)
![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672748.png)


![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4672763.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4672778.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(2,6-difluorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4672779.png)
![N-(2,3-dimethylphenyl)-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4672782.png)
![{4-[2-(3,4-dihydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4672789.png)
![[1,8-dioxo-9-(2-propoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4672799.png)

![2-{[4-(2-furyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4672828.png)